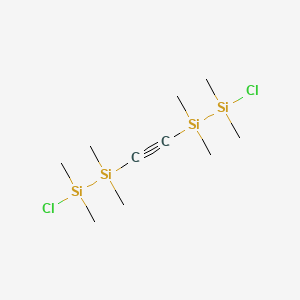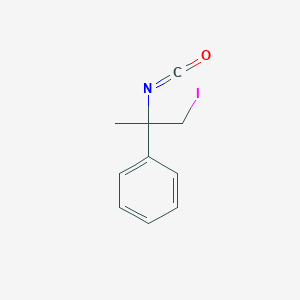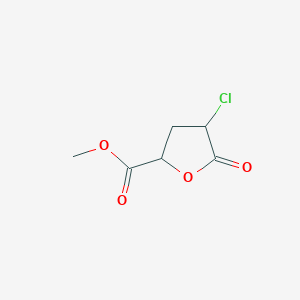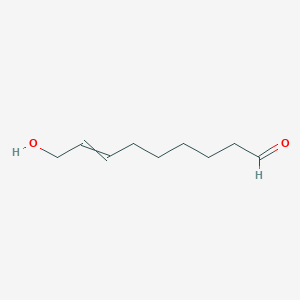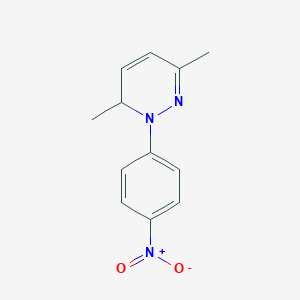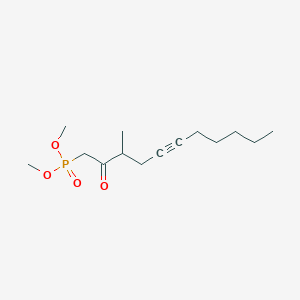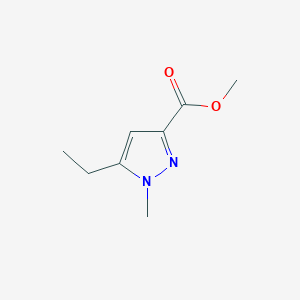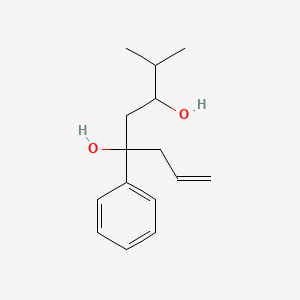![molecular formula C16H18NO5S- B14401102 3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate CAS No. 88380-93-2](/img/structure/B14401102.png)
3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate is a chemical compound known for its fluorescent properties. It is derived from the parent compound 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride. This compound is widely used in biochemical research for labeling and detecting various biomolecules due to its ability to produce stable fluorescent adducts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with propyl carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride.
Reagent: Propyl carbonate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in labeling proteins, peptides, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays to detect specific biomarkers in biological samples.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The mechanism by which 3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate exerts its effects is primarily based on its ability to form stable fluorescent adducts with target molecules. The compound reacts with primary amino groups in biomolecules, forming a covalent bond that results in a fluorescent product. This fluorescence can be detected and measured, allowing for the identification and quantification of the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride): A widely used fluorescent labeling reagent.
5-(Dimethylamino)-1-naphthalenesulfonamide (Dansyl amide): Another fluorescent compound used for similar applications.
5-Dimethylaminonaphthalene-1-sulfonyl hydrazine: Used in biochemical research for labeling purposes.
Uniqueness
3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate is unique due to its specific reactivity with propyl carbonate, which imparts distinct properties compared to its analogs. Its ability to form stable fluorescent adducts makes it particularly valuable in applications requiring high sensitivity and specificity.
Properties
CAS No. |
88380-93-2 |
|---|---|
Molecular Formula |
C16H18NO5S- |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[5-(dimethylamino)naphthalen-1-yl]sulfonylpropyl carbonate |
InChI |
InChI=1S/C16H19NO5S/c1-17(2)14-8-3-7-13-12(14)6-4-9-15(13)23(20,21)11-5-10-22-16(18)19/h3-4,6-9H,5,10-11H2,1-2H3,(H,18,19)/p-1 |
InChI Key |
BZUFOKJTWQXKIU-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)CCCOC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)
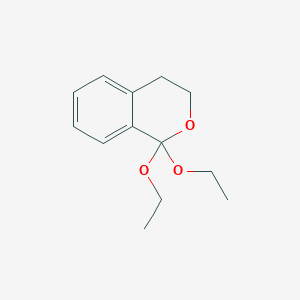
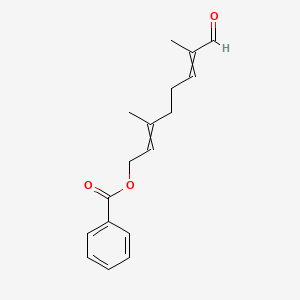
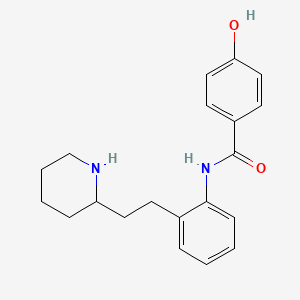
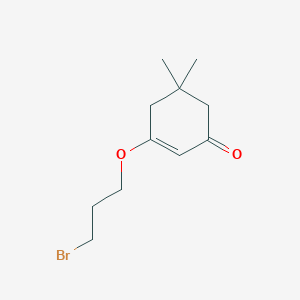
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
